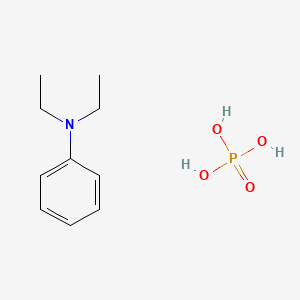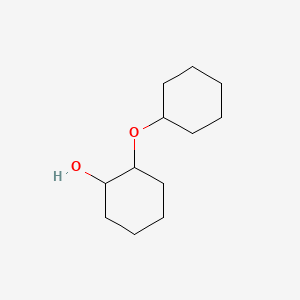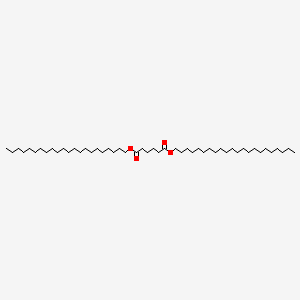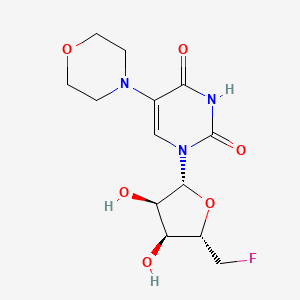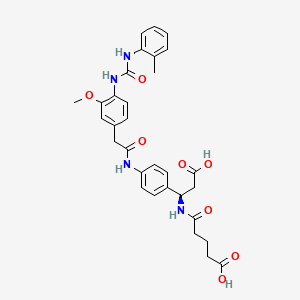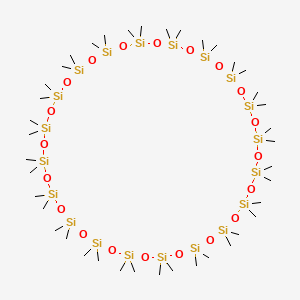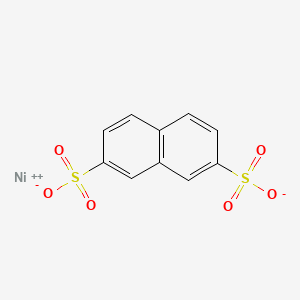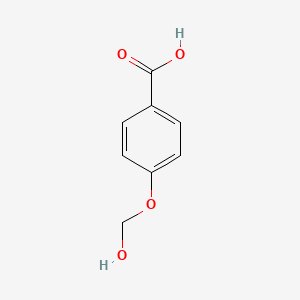
3,5,5-Trimethylcyclohexyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,5-Trimethylcyclohexyl propionate: is an organic compound with the molecular formula C12H22O2. It is a derivative of cyclohexane, characterized by the presence of three methyl groups at positions 3 and 5, and a propionate ester group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,5-Trimethylcyclohexyl propionate typically involves the esterification of 3,5,5-trimethylcyclohexanol with propionic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, ensures high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5,5-Trimethylcyclohexyl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5,5-Trimethylcyclohexyl propionate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is used to study the effects of ester derivatives on cellular processes. It is also employed in the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 3,5,5-Trimethylcyclohexyl propionate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active alcohol, which then interacts with the target molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Vergleich Mit ähnlichen Verbindungen
3,5,5-Trimethylcyclohexanol: A precursor to 3,5,5-Trimethylcyclohexyl propionate, used in similar applications.
3,5,5-Trimethylhexyl acrylate: Another ester derivative with applications in polymer chemistry.
3,3,5-Trimethylcyclohexyl 2-methylpropionate: A related compound with different ester group, used in therapeutic compositions.
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its stability and reactivity make it suitable for a wide range of applications in various fields .
Eigenschaften
CAS-Nummer |
94021-79-1 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
(3,3,5-trimethylcyclohexyl) propanoate |
InChI |
InChI=1S/C12H22O2/c1-5-11(13)14-10-6-9(2)7-12(3,4)8-10/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
YVDQNZNDUJCCJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC1CC(CC(C1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


